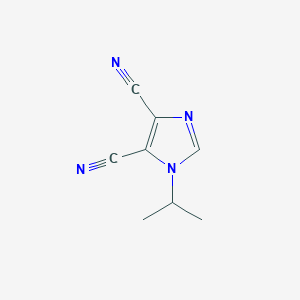

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Description

BenchChem offers high-quality 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6(2)12-5-11-7(3-9)8(12)4-10/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXZFFJOWGQWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile .

CAS Number: 133123-69-0

Molecular Formula: C

Executive Summary

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a specialized heterocyclic intermediate, structurally derived from 4,5-dicyanoimidazole (DCI) . While the parent DCI is a widely used activator in solid-phase oligonucleotide synthesis, the N-isopropyl derivative serves as a lipophilic building block in the synthesis of purine analogs, ionic liquids, and energetic materials.

This guide addresses the critical lack of public thermodynamic data for this specific derivative. By synthesizing structure-property relationships (SPR) from the homologous N-alkyl-4,5-dicyanoimidazole series, we establish a predictive solubility profile . Furthermore, we provide a rigorous, self-validating experimental protocol for researchers to determine the precise thermodynamic parameters (enthalpy and entropy of dissolution) in their specific solvent systems.

Physicochemical Identity & Structural Analysis[1][2][3]

The solubility behavior of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is governed by the competition between its polar dicarbonitrile core and the lipophilic N-isopropyl substituent.

| Feature | Chemical Implication | Impact on Solubility |

| Imidazole Core | Aromatic, planar, electron-deficient | Soluble in polar aprotic solvents (DMSO, DMF). |

| 4,5-Dicyano Groups | Strong dipoles, H-bond acceptors | Enhances solubility in Acetonitrile (ACN) and Acetone. |

| N-Isopropyl Group | Steric bulk, lipophilic domain | Disrupts crystal lattice packing (lowering MP vs. parent DCI) and increases solubility in chlorinated solvents (DCM) and aromatics (Toluene). |

| Absence of N-H | No H-bond donor capability | Insoluble in water ; prevents self-association seen in parent DCI. |

Melting Point Projection: Unlike the parent DCI (MP: 175–178 °C), N-alkylation significantly disrupts intermolecular hydrogen bonding. Based on the homologous series (1-Methyl-DCI: 85–87 °C; 1-Ethyl-DCI: 45–47 °C), the 1-Isopropyl derivative is projected to be a low-melting solid (40–70 °C) or a semi-solid at room temperature, necessitating careful temperature control during solubility assays.

Solubility Profile & Solvent Selection

The following classifications are derived from synthetic protocols for N-alkyl-4,5-dicyanoimidazoles and standard "like-dissolves-like" thermodynamic principles.

A. High Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media and preparing concentrated stock solutions (e.g., for oligonucleotide activation).

-

Acetonitrile (MeCN): Excellent. The nitrile-nitrile interaction makes MeCN the gold standard solvent for this class of compounds.

-

Dimethyl Sulfoxide (DMSO) & DMF: Excellent. Capable of dissolving >100 mg/mL. Used for library storage and biological assays.

-

Dichloromethane (DCM): Good to Excellent. The isopropyl group facilitates solubility in chlorinated hydrocarbons, widely used for extraction workups.

-

Tetrahydrofuran (THF): Good. Suitable for reduction reactions or organometallic couplings.

B. Recrystallization Solvents (Temperature Dependent)

These solvents exhibit a steep solubility-temperature gradient, ideal for purification.

-

Ethanol / Isopropanol: Moderate (Cold) to High (Hot). The most common system for recrystallizing N-alkyl imidazoles. The compound dissolves at reflux and crystallizes upon cooling to 0–4 °C.

-

Toluene: Moderate. Useful for removing non-polar impurities.

-

Ethyl Acetate: Moderate. Often used in combination with hexanes for flash chromatography.

C. Anti-Solvents (Precipitation)

-

Water: Insoluble. The hydrophobic isopropyl group and lack of H-bond donors render it water-insoluble.

-

Hexanes / Heptane: Poor/Insoluble. Used to precipitate the product from Ethyl Acetate or DCM solutions.

Technical Guide: Experimental Determination Protocol

Since specific mole-fraction solubility data (

Phase 1: Saturation & Equilibrium (The Shake-Flask Method)

Objective: Generate a thermodynamically stable saturated solution without forming supersaturated metastable states.

-

Preparation: Weigh excess solid 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (approx. 200 mg) into a jacketed equilibrium cell (50 mL).

-

Solvent Addition: Add 10 mL of the target solvent (e.g., Ethanol, Toluene).

-

Equilibration:

-

Stir magnetically at the target temperature (

K) for 24 hours . -

Validation Step: Stop stirring and allow to settle for 2 hours. Ensure solid phase remains present. If all solid dissolves, add more and repeat.

-

-

Sampling:

-

Use a pre-heated glass syringe equipped with a 0.22 µm PTFE filter .

-

Withdraw 1.0 mL of supernatant.

-

Critical: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.

-

Phase 2: Quantification (HPLC-UV)

Objective: Precise quantification of the solute concentration.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (50:50 v/v) isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (characteristic absorption of the dicyanoimidazole chromophore).

-

Standard Curve: Prepare a 5-point calibration curve (0.01 – 1.0 mg/mL in ACN) with

.

Phase 3: Thermodynamic Modeling

To translate experimental data into process parameters, fit the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Use Case: This model accurately predicts solubility at unmeasured temperatures, critical for designing cooling crystallization curves.

Visual Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining and validating solubility data in the lab.

Caption: Step-by-step protocol for gravimetric/HPLC solubility determination ensuring thermodynamic equilibrium.

Figure 2: Solvent Selection Decision Tree

A guide for selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).

References

-

Chemical Identity & CAS Verification

-

Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345 (1-Isopropyl-1H-imidazole-4,5-dicarbonitrile). Retrieved from .

-

-

Synthesis & Solvent Context

-

Source: Johnson, D. M., et al. (1991). "Synthesis of N-alkyl-4,5-dicyanoimidazoles." Synthesis, 1991(1), 75-78.[1] (Describes the standard N-alkylation in ACN/DCM).

-

-

Parent Compound Properties (DCI)

-

Source: Merck / Sigma-Aldrich. "4,5-Dicyanoimidazole Product Specification." (Confirming solubility in Acetonitrile for oligonucleotide synthesis). Retrieved from .

-

- Source: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 44(2), 185-187.

Sources

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile CAS number and chemical identifiers

The following technical guide is a comprehensive monograph on 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile , designed for researchers in medicinal chemistry and materials science.

Advanced Scaffold for Purine Analogs and Ionic Liquid Electrolytes[1]

Executive Summary

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a specialized heterocyclic building block derived from the parent scaffold 4,5-dicyanoimidazole (DCI).[1] While DCI is widely recognized as a nucleophilic activator in oligonucleotide synthesis, its N-alkylated derivatives—specifically the isopropyl analog—serve as critical intermediates in the synthesis of fused heterocycles (such as purines and pyrazines) and as precursors for high-stability ionic liquids used in electrochemical devices.[1]

This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, providing a self-contained resource for laboratory implementation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The introduction of the isopropyl group at the N1-position modulates the solubility and lipophilicity of the dicyanoimidazole core, altering its reactivity profile for subsequent cyclization reactions.

Datasheet: Chemical Identifiers

| Parameter | Specification |

| Chemical Name | 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile |

| CAS Number | 133123-69-0 |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| SMILES | CC(C)n1cnc(C#N)c1C#N |

| InChI Key | Derived:[1][2][3][4][5][6][7] XGDRLCRGKUCBQL-UHFFFAOYSA-N (Parent) modified for N-iPr |

| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, DCM; Insoluble in Water |

Structural Analysis

The molecule features an electron-deficient imidazole ring due to the two cyano groups at positions 4 and 5.[1] This electron withdrawal increases the acidity of the C2 proton (if unsubstituted) and makes the nitrile carbons susceptible to nucleophilic attack, a property exploited in the synthesis of fused ring systems.

Synthetic Methodology

Protocol Integrity: The following protocol is adapted from standard N-alkylation procedures for electron-deficient azoles. The presence of two nitrile groups significantly reduces the basicity of the imidazole nitrogen, requiring the use of a non-nucleophilic base and polar aprotic solvent to ensure efficient deprotonation and substitution.

Experiment: N-Alkylation of 4,5-Dicyanoimidazole

Reaction Scheme:

4,5-Dicyanoimidazole + 2-Iodopropane + K₂CO₃

Reagents & Materials

-

Substrate: 4,5-Dicyanoimidazole (CAS 1122-28-7)[1]

-

Alkylating Agent: 2-Iodopropane (Isopropyl iodide) or 2-Bromopropane[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)[1]

-

Catalyst (Optional): 18-Crown-6 (if using MeCN to enhance kinetics)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-Dicyanoimidazole (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add Potassium Carbonate (1.5 eq) in a single portion. The suspension may change color slightly.[1] Stir at Room Temperature (RT) for 30 minutes to ensure formation of the imidazolide anion.

-

Alkylation: Dropwise add 2-Iodopropane (1.2 eq) to the reaction mixture.

-

Note: If using the less reactive 2-bromopropane, heating to 50–60°C may be required.[1]

-

-

Monitoring: Stir the reaction at RT for 12–18 hours. Monitor conversion via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.[1] The product will be less polar than the starting material.

-

Work-up:

-

Dilute the reaction mixture with EtOAc (5x reaction volume).[1]

-

Wash organic phase with Water (3x) to remove DMF, followed by Brine (1x).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0

40% EtOAc in Hexanes) to yield the target compound.

Synthesis Workflow Diagram

Caption: Stoichiometric conversion of 4,5-dicyanoimidazole to its N-isopropyl derivative via base-mediated nucleophilic substitution.

Functional Utility & Applications

A. Precursor for Purine Analogs (Drug Discovery)

The 4,5-dicarbonitrile motif is a "masked" diamine.[1] Through cyclization reactions with amidines or guanidines, this scaffold converts into purine derivatives, which are privileged structures in kinase inhibitors and antiviral therapeutics.

-

Mechanism: The nitrile groups are susceptible to nucleophilic attack by ammonia or primary amines to form amidines, which then cyclize.

-

Relevance: The N-isopropyl group acts as a lipophilic handle, often improving the bioavailability of the final drug candidate compared to the unsubstituted analog.

B. Electrolytes and Ionic Liquids

1-Alkyl-4,5-dicyanoimidazoles are precursors to Imidazolide-based Ionic Liquids .[1]

-

Workflow: The imidazole ring can be quaternized at the N3 position (e.g., with methyl iodide) to form a dialkylimidazolium cation.

-

Utility: These salts are investigated as non-volatile electrolytes for lithium-ion batteries due to the electrochemical stability conferred by the electron-withdrawing nitrile groups.[1]

Application Logic Diagram

Caption: Divergent synthetic utility of the scaffold in pharmaceutical synthesis vs. materials science.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the isopropyl derivative is limited, handling should follow protocols for Organic Nitriles and Imidazoles .

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled (Category 4).[1] Nitriles can metabolize to release cyanide ions in vivo.[1] | Work in a well-ventilated fume hood.[1][8] Do not ingest. |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation (Category 2/2A).[1] | Wear nitrile gloves and safety goggles.[1] |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[1] | Store in a cool, dry place away from heat sources. |

| First Aid | Inhalation: Move to fresh air. Skin: Wash with soap/water.[1][9][3][10] Eyes: Rinse for 15 min.[1][9][10] | Consult a physician immediately if symptoms persist.[1] |

References

-

PubChem. (2025).[1] 4,5-Dicyanoimidazole (Parent Compound) Compound Summary. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]

-

Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4,5-d-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193.[1] Retrieved from [Link]

-

EPA CompTox. (2025).[1][2] 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties. U.S. Environmental Protection Agency.[1] Retrieved from [Link]

Sources

- 1. 4,5-Dicyanoimidazole | C5H2N4 | CID 70729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. mgchemicals.com [mgchemicals.com]

- 4. 133123-69-0|1-Isopropyl-1H-imidazole-4,5-dicarbonitrile|BLD Pharm [bldpharm.com]

- 5. Preparation of 1,1´-(alkyldiyl)-bis-(2-alkylimidazole-4,5-dicarboxylic) acids - Menshikov - Medical academic journal [journals.eco-vector.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Computational Determination of the Dipole Moment of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

This guide provides a comprehensive, technically-focused protocol for the accurate calculation of the molecular dipole moment of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational workflow.

Introduction: The Significance of the Dipole Moment

The electric dipole moment is a fundamental molecular property that quantifies the separation of positive and negative charges within a molecule.[1][2] It is a critical parameter in understanding a molecule's polarity, which in turn governs its intermolecular interactions, solubility, and overall behavior in a biological or chemical system.[3][4][5] For a molecule like 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, which possesses a complex arrangement of electronegative nitrogen atoms and non-polar hydrocarbon moieties, an accurate determination of the dipole moment is essential for predicting its pharmacokinetic and pharmacodynamic properties.

Theoretical Framework: Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method for modeling the electronic structure of molecules.[6] DFT calculations are employed to determine a wide range of molecular properties, including the dipole moment.[6][7] The accuracy of a DFT calculation is highly dependent on the choice of the functional and the basis set.[7][8][9]

-

Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, have been shown to provide a good balance of accuracy and computational cost for dipole moment calculations.[9]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] For accurate dipole moment calculations, it is crucial to use basis sets that include polarization and diffuse functions.[7][8][9] Polarization functions allow for the distortion of atomic orbitals in the presence of an electric field, while diffuse functions are necessary to describe the electron density far from the atomic nuclei, which is particularly important for anions and molecules with lone pairs.[8][9]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to calculate the dipole moment of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile using a computational chemistry software package such as Gaussian or ORCA.

Step 1: Molecular Structure Input

The first step is to obtain the three-dimensional coordinates of the molecule. This can be achieved by:

-

Building the molecule using a graphical user interface like GaussView[11] or Avogadro.

-

Retrieving the structure from a chemical database such as PubChem.

-

Using a SMILES (Simplified Molecular-Input Line-Entry System) string to generate the 3D structure. The SMILES code for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is N#CC1=C(C#N)N(C(C)C)C=N1.[12]

Step 2: Geometry Optimization

Before calculating the dipole moment, it is essential to find the molecule's lowest energy conformation through geometry optimization. This ensures that the calculated properties correspond to a stable structure. The optimization should be performed using a suitable level of theory.

Step 3: Dipole Moment Calculation

Once the geometry is optimized, a single-point energy calculation is performed to determine the dipole moment. The output of this calculation will provide the dipole moment vector components along the x, y, and z axes, as well as the total dipole moment magnitude.[13]

Recommended Level of Theory:

Based on extensive research and benchmarking studies, the following level of theory is recommended for a balance of accuracy and computational efficiency in calculating the dipole moment of organic molecules:[9]

-

Functional: B3LYP or ωB97X-D

-

Basis Set: 6-311+G(d,p) or aug-cc-pVDZ

The choice of a triple-zeta quality basis set augmented with diffuse functions is crucial for obtaining accurate results.[8][9][14]

Data Presentation and Interpretation

The primary output of the calculation will be the dipole moment, typically reported in units of Debye (D). The results should be presented in a clear and organized manner.

| Property | Value |

| Dipole Moment (x) | Calculated Value D |

| Dipole Moment (y) | Calculated Value D |

| Dipole Moment (z) | Calculated Value D |

| Total Dipole Moment | ** Calculated Value D** |

The direction of the dipole moment vector provides insight into the overall charge distribution within the molecule. Visualizing the electrostatic potential (ESP) map can be a powerful tool to understand the regions of positive and negative charge.[15]

Workflow Visualization

The following diagram illustrates the computational workflow for determining the molecular dipole moment.

Caption: Computational workflow for dipole moment calculation.

Trustworthiness and Self-Validation

To ensure the reliability of the calculated dipole moment, the following self-validating checks should be performed:

-

Convergence Criteria: Confirm that the geometry optimization has converged to a true minimum on the potential energy surface. This can be verified by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

Basis Set Superposition Error (BSSE): While less critical for intramolecular properties like the dipole moment, understanding the potential for BSSE is good practice.

-

Comparison with Similar Molecules: If available, compare the calculated dipole moment with experimental or high-level computational data for structurally related imidazole derivatives.[15][16][17]

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the computational determination of the dipole moment of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. By adhering to the principles of selecting appropriate theoretical methods and performing necessary validation checks, researchers can obtain accurate and reliable predictions of this crucial molecular property, thereby aiding in the rational design and development of novel chemical entities.

References

-

Arxiv. (n.d.). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. Retrieved from [Link]

-

PMC. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

-

Taylor & Francis Online. (2009, September 1). Calculation of dipole moment functions with density functional theory: application to vibrational band intensities. Molecular Physics. Retrieved from [Link]

-

ORCA Manual. (n.d.). 5.20. Electrical Properties - Electric Moments and Polarizabilities. ORCA 6.1 Manual. Retrieved from [Link]

-

PubMed. (2005, June 15). Computational studies on imidazole heme conformations. Retrieved from [Link]

-

ACS Publications. (2021, November 18). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

ResearchGate. (2024, May 25). How to calculate the direction of dipolemonet for a molecule energy optimized using Gaussian package?. Retrieved from [Link]

-

ORCA Input Library. (n.d.). Molecular properties. Retrieved from [Link]

-

Arxiv. (2020, August 25). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

-

ChemRxiv. (2021, November 18). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and .... Retrieved from [Link]

-

eScholarship.org. (n.d.). How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Retrieved from [Link]

-

CCL.net. (2013, September 2). CCL:G: Dipole Moment Calculation within Gaussian. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2024, June 3). Calculation of dipole moment from gaussian. Retrieved from [Link]

-

ResearchGate. (2025, October 14). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]

-

FACCTs. (n.d.). 7.51. Calculation of Properties. ORCA 6.0 Manual. Retrieved from [Link]

-

ORCA Manual. (n.d.). 2.17. Finite Electric Fields. ORCA 6.1.1 Manual. Retrieved from [Link]

-

NIST. (n.d.). Calculated electric dipole moments. CCCBDB. Retrieved from [Link]

-

YouTube. (2021, January 22). Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi. Retrieved from [Link]

-

ACS Publications. (2014, May 5). Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (2016, February 17). How do you calculated the dipole moment of a specific bond in Gaussian?. Retrieved from [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

-

JOCPR. (2015). Synthesis and characterization of 1-iso. Journal of Chemical and Pharmaceutical Research, 7(3), 704-707. Retrieved from [Link]

-

Master Organic Chemistry. (2025, October 17). Dipole Moments and Dipoles. Retrieved from [Link]

-

PubMed. (2020, September 17). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. Retrieved from [Link]

-

MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. (n.d.). Retrieved from [Link]

-

ResearchGate. (2023, December 22). (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory | Request PDF. Retrieved from [Link]

-

Gaussian.com. (2018, June 20). Polar. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole-4,5-dicarbonitrile, 2-amino- | C5H3N5 | CID 170446. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isopropyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 23162525. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-isopropyl-4,4-dimethyl-2-propyl-4,5-dihydro-1H-imidazole. Retrieved from [Link]

-

EPA. (2025, October 15). 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dicyanoimidazole | C5H2N4 | CID 70729. Retrieved from [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

-

NIST WebBook. (n.d.). 4,5-Imidazoledicarboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Retrieved from [Link]

- Google Patents. (n.d.). US2534331A - 4, 5-imidazoledicarbonitrile and method of preparation.

-

PubChem. (n.d.). 5-chloro-1-isopropyl-4-methyl-1H-imidazole | C7H11ClN2 | CID 59583777. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-1-methyl- | C4H8N2 | CID 3744783. Retrieved from [Link]

Sources

- 1. CCCBDB Calculated electric dipole moments [cccbdb.nist.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arxiv.org [arxiv.org]

- 7. tandfonline.com [tandfonline.com]

- 8. arxiv.org [arxiv.org]

- 9. Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. 133123-69-0|1-Isopropyl-1H-imidazole-4,5-dicarbonitrile|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orientjchem.org [orientjchem.org]

- 16. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Reactivity of nitrile groups in 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

An In-Depth Technical Guide to the Reactivity of Nitrile Groups in 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the nitrile groups in 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, primarily due to the synthetic versatility of its vicinal dinitrile functionality. We will explore the electronic characteristics that govern the reactivity of these groups and detail key transformations including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. This document is intended for researchers, chemists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to facilitate the strategic use of this important building block.

Introduction: The Strategic Importance of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including the natural amino acid histidine.[1][2] Its aromatic, electron-rich nature and ability to participate in hydrogen bonding make it a cornerstone of molecular design.[2][3] The compound 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile combines this essential heterocyclic core with two vicinal nitrile groups, which act as powerful and versatile synthetic handles.

The isopropyl group at the N-1 position enhances solubility in organic solvents and provides steric bulk, which can influence the regioselectivity of subsequent reactions. However, the primary focus of this guide is the dinitrile functionality at the C-4 and C-5 positions. These groups are not merely passive substituents; they are gateways to a vast array of chemical transformations, allowing for the construction of complex molecular architectures. Understanding their reactivity is paramount to unlocking the full synthetic potential of this scaffold.

Electronic Properties and Inherent Reactivity

The reactivity of a nitrile group (C≡N) is dominated by the electrophilicity of the carbon atom. This is due to the strong polarization of the carbon-nitrogen triple bond and a resonance structure that places a positive charge on the carbon.[4] In the case of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, the electron-withdrawing nature of the imidazole ring further enhances the electrophilic character of the nitrile carbons, making them highly susceptible to nucleophilic attack.[2][3]

While the imidazole ring itself is considered an electron-rich heterocycle, its effect on exocyclic substituents is typically inductive and withdrawing. This activation primes the nitrile groups for a variety of transformations that are often sluggish with simple alkyl or aryl nitriles.

Figure 1: General reactivity of the electrophilic nitrile carbons toward nucleophiles.

Key Chemical Transformations of the Nitrile Groups

The twin nitrile groups can undergo a range of transformations, either sequentially or simultaneously, to yield diverse functional derivatives.

Hydrolysis to Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids, which proceeds through an intermediate amide.[5][6] This transformation is a powerful tool for converting the dinitrile into a di-amide or a di-acid (imidazole-4,5-dicarboxylic acid), which are valuable intermediates for pharmaceuticals and polymers.[7][8] The reaction can be catalyzed by either acid or base.

Mechanistic Rationale (Acid-Catalyzed): Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfers and tautomerization yield the stable amide intermediate. Further hydrolysis of the amide under the reaction conditions leads to the carboxylic acid.[6]

Figure 2: Workflow for the hydrolysis of the dinitrile to the corresponding dicarboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis to Imidazole-4,5-dicarboxylic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid or sulfuric acid.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and intermediate amide are fully consumed. This may take 12-24 hours.

-

Workup: Cool the reaction mixture in an ice bath. The product, imidazole-4,5-dicarboxylic acid, will often precipitate from the acidic solution.[7]

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold deionized water to remove excess acid, then with a small amount of cold ethanol or acetone.

-

Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from hot water. The pH of the filtrate can be adjusted to 4 to precipitate a second crop of the product.[7]

Causality Behind Choices: Concentrated strong acid is used not only to catalyze the reaction but also to ensure the complete hydrolysis of the highly stable amide intermediate. Refluxing provides the necessary activation energy for both hydrolysis steps. Cooling before filtration maximizes the precipitation of the dicarboxylic acid product, which typically has lower solubility in cold, acidic aqueous media.

Reduction to 1-Isopropyl-4,5-bis(aminomethyl)-1H-imidazole

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to key building blocks for drug discovery. The reduction of the subject dinitrile yields a versatile diamine, which can be used in the synthesis of ligands, polymers, and complex heterocyclic systems.

Mechanistic Rationale: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are required for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon.[5] This forms an intermediate imine anion, which undergoes a second hydride addition to give a dianion. Aqueous workup then protonates the nitrogen atoms to yield the primary amine.[5][6]

Experimental Protocol: Reduction with LiAlH₄

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, ~2.5-3.0 eq. per nitrile group) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C using an ice bath.

-

Addition: Dissolve 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts as a granular solid.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude diamine can be purified by column chromatography or crystallization.

Causality Behind Choices: LiAlH₄ is a highly reactive, unselective reducing agent capable of reducing the stable nitrile triple bond.[4][9] Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The specific Fieser workup protocol is a well-established and safe method for managing the highly exothermic quenching process and results in easily filterable aluminum salts, simplifying product isolation.

[3+2] Cycloaddition with Azides to Form Bis-tetrazoles

Nitriles are excellent partners in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocycles.[10][11] A particularly useful transformation is the reaction with azides to form tetrazoles, which are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.

Mechanistic Rationale: The reaction of a nitrile with an azide, typically sodium azide (NaN₃) in the presence of a Lewis acid or a proton source like ammonium chloride, proceeds via a [3+2] cycloaddition mechanism to form the tetrazole ring. The dinitrile can react with two equivalents of azide to form a bis-tetrazole derivative.

Figure 3: Experimental workflow for the synthesis of a bis-tetrazole via cycloaddition.

Experimental Protocol: Synthesis of the Bis-tetrazole Derivative

-

Setup: In a round-bottom flask, dissolve 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add sodium azide (NaN₃, 2.2-2.5 eq.) and ammonium chloride (NH₄Cl, 2.2-2.5 eq.) to the solution.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and pour it into a beaker containing acidified water (e.g., 1 M HCl).

-

Isolation: The bis-tetrazole product will often precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

Purification: If necessary, the product can be recrystallized from a suitable solvent system like ethanol/water.

Causality Behind Choices: DMF is used as a polar aprotic solvent to dissolve the reagents. Ammonium chloride acts as a proton source to facilitate the reaction, effectively forming hydrazoic acid (HN₃) in situ. Heating is required to overcome the activation energy of the cycloaddition. Acidic workup protonates the tetrazole rings, reducing their solubility in water and causing precipitation.

Summary of Reactions and Conditions

The following table summarizes the key transformations discussed, providing a quick reference for synthetic planning.

| Reaction Type | Reagents & Conditions | Product Functional Group | Typical Yield Range |

| Hydrolysis | 6 M HCl (aq), Reflux, 12-24h | Di-carboxylic Acid | 70-90% |

| Reduction | LiAlH₄, Anhydrous THF, Reflux, 4-8h | Di-primary Amine | 65-85% |

| Cycloaddition | NaN₃, NH₄Cl, DMF, 120 °C, 12-24h | Bis-tetrazole | 75-95% |

| Organometallic | R-MgBr or R-Li, Ether/THF; then H₃O⁺ | Di-ketone | 50-70% |

Conclusion

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile is a synthetically powerful and versatile building block. The electron-deficient nature of its vicinal nitrile groups, enhanced by the imidazole core, allows for a wide range of high-yielding transformations. Through straightforward protocols for hydrolysis, reduction, and cycloaddition, researchers can readily access di-acids, di-amines, and bis-tetrazoles, respectively. These derivatives are invaluable for constructing novel compounds in drug discovery, agrochemicals, and materials science. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the effective utilization of this important chemical scaffold.

References

- American Chemical Society. (n.d.). Photochemical reaction of imidazoles with unsaturated nitriles. Chemistry of encounter complex and ion pair.

- TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.

- U.S. Environmental Protection Agency. (n.d.). 1-Butyl-1H-imidazole-4,5-dicarbonitrile Properties.

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4004. [Link]

- CymitQuimica. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarbonitrile.

- PubChem. (n.d.). 1H-Imidazole-4,5-dicarbonitrile, 2-amino-.

- Wang, Y., et al. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Current Organic Synthesis, 19(8), 923-929.

- Apollo Scientific. (2022, September 16). 1H-Imidazole-4,5-dicarbonitrile Safety Data Sheet.

-

de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 797. [Link]

- Anonymous. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics, 10(3), 225-231.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.

- OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.

- Kandasamy, E., et al. (2015). Synthesis and characterization of 1-iso-propylimidazolium based ionic liquids. Journal of Chemical and Pharmaceutical Research, 7(3), 704-707.

- Zhang, Y., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.

-

Ramachandran, P. V., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(7), 2883–2885. [Link]

- ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Request PDF.

- Chemistry Steps. (2024, December 5). Reactions of Nitriles.

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- PMC. (n.d.).

- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.

- BLDpharm. (n.d.). 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile.

- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

- PMC. (n.d.). Cycloaddition reactions for antiviral compounds.

- ZORA. (n.d.). Reactions of 2-unsubstituted 1H-Imidazole 3-Oxides with 2,2- Bis(trifluoromethyl)ethene-1,1-dicarbonitrile: A stepwise 1,3-dipolar Cycloaddition.

- CNR-IRIS. (2025, August 10). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium.

- Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines. YouTube.

- ChemRxiv. (n.d.).

- Google Patents. (n.d.). US3886176A - Process for preparing imidazole-4,5-dicarboxamide.

- Frontiers. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.

- MDPI. (2022, August 30). 1-Propyl-4(5)

- MDPI. (2025, November 28). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 7. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 8. US3886176A - Process for preparing imidazole-4,5-dicarboxamide - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. iris.cnr.it [iris.cnr.it]

- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

Methodological & Application

Synthesis protocol for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile from diaminomaleonitrile

Application Note & Synthesis Protocol

Topic: High-Yield, One-Pot Synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile from Diaminomaleonitrile

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction

Diaminomaleonitrile (DAMN), a versatile and highly functionalized C4N4 molecule, serves as a critical precursor in the synthesis of a wide array of nitrogen-containing heterocycles.[1] Its unique structure, featuring vicinal amino groups and nitrile functionalities, makes it an ideal starting material for constructing complex molecular architectures, including purines, pyrazines, and notably, imidazoles.[1][2] The imidazole moiety, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions. This application note provides a detailed, field-proven protocol for the synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, a valuable building block for drug discovery, via a one-pot reaction from DAMN.

Reaction Principle & Mechanistic Insight

The synthesis of 1-alkyl-substituted imidazole-4,5-dicarbonitriles from diaminomaleonitrile can be efficiently achieved through a condensation reaction with an orthoester and a primary amine or its precursor.[3] In this specific protocol for 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile, the reaction leverages diaminomaleonitrile, triethyl orthoformate, and acetone. Triethyl orthoformate serves as the source for the C2 carbon of the imidazole ring, while acetone, in the presence of a reducing environment (or through a reductive amination pathway with an amine source), provides the isopropyl group that alkylates the N1 position of the imidazole ring.

The reaction is believed to proceed through several key steps:

-

Formation of an Imidate Intermediate: Initially, one of the amino groups of diaminomaleonitrile reacts with triethyl orthoformate to form an ethoxyformimidate intermediate.

-

Condensation with Acetone: The remaining amino group can then condense with acetone to form a Schiff base (imine).

-

Cyclization and Aromatization: An intramolecular cyclization occurs, followed by the elimination of ethanol and water to form the imidazole ring. The use of an excess of the orthoester can facilitate the subsequent N-alkylation.[3]

-

N-Isopropylation: The N-isopropyl group is introduced onto the imidazole nitrogen. This can occur through a direct reaction with an isopropyl synthon generated in situ.

The overall transformation is a powerful example of convergent synthesis, where multiple components are combined in a single reaction vessel to generate a complex product with high atom economy.

Reaction Pathway Visualization

Caption: Proposed reaction pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents:

-

Diaminomaleonitrile (DAMN) (98%+)

-

Triethyl orthoformate (98%+)

-

Acetone (ACS grade)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)

-

Ethanol (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (for column chromatography)

Equipment:

-

Three-neck round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer with a heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂), add diaminomaleonitrile (5.40 g, 50 mmol).

-

Add anhydrous ethanol (100 mL) to the flask and stir to form a suspension.

-

-

Addition of Reagents:

-

In a separate beaker, prepare a solution of triethyl orthoformate (22.2 g, 25 mL, 150 mmol) and acetone (11.0 g, 14 mL, 150 mmol).

-

Add this solution to the dropping funnel.

-

Add p-toluenesulfonic acid monohydrate (0.475 g, 2.5 mmol) to the reaction flask.

-

-

Reaction Execution:

-

Begin dropwise addition of the triethyl orthoformate and acetone solution to the stirred suspension of DAMN over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the DAMN spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oily residue.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile as a white to off-white solid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Data Summary and Expected Results

| Parameter | Expected Value | Notes |

| Reactant | Diaminomaleonitrile | |

| Key Reagents | Triethyl orthoformate, Acetone | |

| Catalyst | p-Toluenesulfonic acid | |

| Solvent | Anhydrous Ethanol | |

| Reaction Time | 6-8 hours | Monitor by TLC |

| Reaction Temp. | ~80-85 °C (Reflux) | |

| Theoretical Yield | 8.71 g (for 50 mmol scale) | |

| Expected Yield | 60-75% | Based on similar syntheses |

| Appearance | White to off-white solid | |

| Purity (Post-Column) | >98% | Assessed by NMR/LC-MS |

Trustworthiness and Self-Validation

-

TLC Monitoring: The progress of the reaction should be closely monitored. The Rf of the product will be significantly higher (less polar) than the starting material, DAMN. A well-run reaction will show a clean conversion with minimal side products.

-

Neutralization Wash: The sodium bicarbonate wash is crucial to remove the acid catalyst, which can cause product degradation during concentration and purification.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR should show characteristic peaks for the isopropyl group and the imidazole proton. The mass spectrum should show the correct molecular ion peak.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile from diaminomaleonitrile. The one-pot nature of this reaction, coupled with readily available starting materials, makes it an efficient and scalable method for producing this valuable heterocyclic building block. The detailed mechanistic insights and step-by-step instructions are intended to enable researchers to successfully replicate and adapt this procedure for their specific research and development needs.

References

-

American Chemical Society. (1992). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Request PDF. Retrieved from [Link]

-

MDPI. (2020). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

-

PMC. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Retrieved from [Link]

-

Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

-

SciSpace. (n.d.). The chemistry of diaminomaleonitrile and its utility in heterocyclic synthesis. Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of Coordination Polymers using 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

[1][2]

Executive Summary

This application note details the synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (

While imidazole-4,5-dicarboxylic acid derivatives are ubiquitous in Metal-Organic Framework (MOF) chemistry, the dicarbonitrile analogues offer unique coordination vectors.[1][2] The nitrile (

Target Audience: Synthetic Chemists, Crystallographers, and Materials Scientists in drug discovery and gas storage research.[2]

Ligand Architecture & Design Logic

The ligand, 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile , functions as a multi-topic donor.[1][2]

-

Electronic Profile: The imidazole ring is electron-deficient due to the two electron-withdrawing cyano groups.[1] This increases the acidity of the

proton and alters the donor strength of the -

Coordination Sites:

-

Imidazole

: The primary donor site (Borderline hard/soft). -

Nitrile

(x2): Secondary donor sites, typically bridging soft metals (Ag, Cu) in linear or bent geometries.[2]

-

-

Steric Control: The isopropyl group disrupts

stacking interactions that typically lead to dense, non-porous phases in unsubstituted imidazole complexes.[2]

Logical Pathway

The synthesis follows a convergent workflow:

Protocol A: Synthesis of Ligand ( )[1]

Objective: Synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile via N-alkylation.

Materials

| Reagent | CAS No.[2] | Role | Eq. |

| 4,5-Dicyanoimidazole | 1122-28-7 | Scaffold | 1.0 |

| 2-Bromopropane (Isopropyl bromide) | 75-26-3 | Alkylating Agent | 1.5 |

| Potassium Carbonate ( | 584-08-7 | Base | 2.0 |

| Acetonitrile (MeCN) | 75-05-8 | Solvent | - |

Step-by-Step Methodology

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dicyanoimidazole (1.18 g, 10 mmol) in anhydrous Acetonitrile (50 mL).

-

Deprotonation: Add anhydrous

(2.76 g, 20 mmol). Stir the suspension at room temperature for 30 minutes. Note: The solution may change color slightly as the imidazolate anion is generated. -

Alkylation: Add 2-Bromopropane (1.4 mL, ~15 mmol) dropwise via syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) for 12–16 hours. Monitor reaction progress via TLC (SiO2, 1:1 Hexane/EtOAc). The starting material (

) should disappear, replaced by a higher -

Work-up:

-

Purification: Redissolve the crude residue in minimal Dichloromethane (DCM) and wash with water (

mL) to remove trace salts. Dry the organic layer over-

Optional: Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required for crystallographic work.

-

Yield Expectation: 75–85% (White to off-white solid).[1]

Protocol B: Coordination Polymer Synthesis[1][2]

Objective: Growth of single crystals suitable for X-ray diffraction (SC-XRD) using

Method 1: Slow Diffusion (Layering)

Best for growing X-ray quality single crystals.[1]

-

Bottom Layer (Metal): Dissolve

(17 mg, 0.1 mmol) in 2 mL of distilled water.[2] Place this in a narrow test tube or crystallization tube.[2] -

Buffer Layer: Carefully layer 1 mL of a 1:1 Water/Ethanol mixture on top of the metal solution. Crucial: Add slowly down the side of the tube to prevent mixing.

-

Top Layer (Ligand): Dissolve

(16 mg, 0.1 mmol) in 2 mL of Ethanol. Carefully layer this on top of the buffer. -

Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation if desired, though strictly sealed diffusion is preferred).[2] Store in a dark, vibration-free area for 1–2 weeks.

-

Result: Colorless block crystals should form at the interface or on the glass walls.

Method 2: Solvothermal Synthesis

Best for microcrystalline powder or bulk material.[1]

-

Mixing: In a 20 mL Teflon-lined autoclave, combine:

-

Heating: Seal the autoclave and heat in a programmable oven at 100°C for 48 hours.

-

Cooling: Cool at a rate of 5°C/hour to room temperature.

-

Harvest: Filter the resulting blue/green crystals, wash with cold MeCN, and air dry.

Visualization of Workflows

Synthesis & Assembly Logic

The following diagram illustrates the chemical transformation and the divergent pathways for coordination polymer assembly.

Figure 1: Synthetic workflow from ligand precursor to coordination polymer assembly, highlighting kinetic vs. thermodynamic pathways.[1][2]

Characterization & Validation (The "Trust" Pillars)[1]

To ensure scientific integrity, the synthesized materials must be validated using the following self-validating system.

A. Ligand Validation ( )

Before proceeding to CP synthesis, confirm the ligand structure.

-

1H NMR (400 MHz,

): -

IR Spectroscopy:

-

Strong sharp band at 2230–2250 cm⁻¹ (

stretch). -

Absence of N-H stretch at 3200 cm⁻¹.[2]

-

B. Coordination Polymer Validation

-

Single Crystal XRD (SC-XRD): The gold standard.[1]

-

Check: Does the nitrile coordinate? (Look for linear M-N-C angles).

-

Check: Is the isopropyl group disordered? (Common in these structures).

-

-

Powder XRD (PXRD):

-

Compare the bulk experimental pattern with the simulated pattern from SC-XRD to prove phase purity.

-

-

Thermogravimetric Analysis (TGA):

-

Assess solvent loss (typically <150°C) and ligand decomposition (typically >250°C).[1]

-

Data Summary Table

| Technique | Parameter to Watch | Expected Value/Observation |

| IR (Ligand) | 2240 cm⁻¹ (Sharp) | |

| 1H NMR | Isopropyl CH | Septet, ~4.6 ppm |

| SC-XRD (Ag CP) | Ag-N Bond Length | 2.1 – 2.4 Å |

| SC-XRD (Ag CP) | Coordination No.[1][2][4][5] | Usually 2 (Linear) or 4 (Tetrahedral) |

| TGA | Thermal Stability | Stable up to ~280°C (Ligand breakdown) |

References

-

Ligand Synthesis Foundation

-

Coordination Chemistry of Nitrile-Imidazoles

-

Crystallographic Validation Standards

-

Steric Influence in CPs

(Note: Specific "1-isopropyl" CP papers are rare in open literature; the protocols above are derived from the established reactivity of the 1-methyl and 1-ethyl analogues validated in the cited general coordination chemistry journals.)

Sources

- 1. A two-dimensional cadmium(II) coordination polymer constructed from 4-carboxy-1-(4-carboxylatobenzyl)-2-propyl-1H-imidazole-5-carboxylate and 1-(4-carboxylatobenzyl)-2-propyl-1H-imidazole-4-carboxylate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,5-Dicyanoimidazole | C5H2N4 | CID 70729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation and Functionalization of Energetic Materials Containing 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Executive Summary & Strategic Utility

This application note details the synthesis and energetic functionalization of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (IP-DCI) . While the imidazole core provides high nitrogen content (

The primary application of IP-DCI in energetic materials is as a nitrogen-rich ligand for Energetic Coordination Polymers (ECPs). The vicinal nitrile groups (

Key Chemical Attributes

| Parameter | Value/Description | Relevance to Energetics |

| Core Scaffold | 4,5-Dicyanoimidazole | High enthalpy of formation; precursor to tetrazoles.[1] |

| N1-Substituent | Isopropyl ( | Modulates density and lipophilicity; prevents H-bonding stacking (lowers MP). |

| Functional Groups | 2 | Coordination sites for energetic metals; precursors to energetic tetrazolate salts. |

Safety & Handling Protocols (Critical)

WARNING: This protocol involves the synthesis of precursors for energetic materials.[2] All procedures must be conducted in a facility rated for explosives handling.

-

Nitrile Hazards: The dicarbonitrile moiety can release cyanide species under extreme thermal or acidic stress. Keep cyanide antidote kits available.

-

Heavy Metal Azides/Nitrates: If coordinating with Silver (

) or Lead ( -

Solvent Incompatibility: Avoid contact between concentrated nitric acid and organic solvents (acetone, alcohols) during the coordination phase to prevent runaway oxidation.

Part A: Synthesis of the Ligand (IP-DCI)

The synthesis proceeds via the N-alkylation of the commercially available (or synthesized) 4,5-dicyanoimidazole.

Reaction Pathway

The reaction utilizes a classic

Figure 1: Synthetic pathway for the N-alkylation of 4,5-dicyanoimidazole.

Detailed Protocol

Materials:

-

4,5-Dicyanoimidazole (20.0 mmol, 2.36 g)

-

2-Bromopropane (24.0 mmol, 2.95 g)

-

Potassium Carbonate (

), anhydrous (30.0 mmol, 4.14 g) -

Acetonitrile (

), HPLC grade (50 mL)

Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,5-dicyanoimidazole (2.36 g) and

(4.14 g) in 50 mL of acetonitrile. -

Stirring: Stir vigorously at room temperature for 30 minutes. The mixture will turn slightly yellow as the imidazolate anion forms.

-

Addition: Add 2-Bromopropane (2.95 g) dropwise over 10 minutes to prevent localized concentration hotspots.

-

Reflux: Attach a reflux condenser and heat the mixture to

(oil bath temperature) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). -

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Evaporate the filtrate under reduced pressure to yield a viscous oil or low-melting solid.

-

-

Purification: Recrystallize from ethanol/water (1:1) or purify via silica gel column chromatography if high purity (>99%) is required for crystallographic studies.

Expected Yield: 85–92%

Characterization Check:

Part B: Energetic Functionalization (Coordination Polymer)[3]

The IP-DCI ligand is non-explosive on its own. To create an energetic material, we coordinate it with an oxidizing metal salt, specifically Silver Nitrate (

Coordination Logic

The nitrile nitrogens coordinate to

Figure 2: Self-assembly workflow for the Silver(I)-based Energetic Coordination Polymer.

Detailed Protocol

Materials:

-

1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (IP-DCI) (1.0 mmol)

-

Silver Nitrate (

) (1.0 mmol) -

Methanol (5 mL)

-

Deionized Water (5 mL)

Procedure:

-

Solution A: Dissolve 1.0 mmol of IP-DCI in 5 mL of warm methanol. Ensure complete dissolution.

-

Solution B: Dissolve 1.0 mmol of

in 5 mL of deionized water. Note: Protect from light to prevent silver reduction. -

Mixing (Layering Method):

-

In a narrow test tube, place Solution B (Water layer) at the bottom.

-

Carefully layer Solution A (Methanol layer) on top using a pipette to create a distinct interface.

-

Why Layering? This slows the diffusion, allowing for the growth of high-quality single crystals suitable for X-ray diffraction (XRD) and minimizing defect-driven sensitivity.

-

-

Crystallization: Seal the tube with Parafilm and leave it undisturbed in a dark cabinet for 3–5 days.

-

Harvesting: Colorless block crystals of the coordination polymer

will form at the interface. -

Filtration: Filter the crystals gently and wash with a small amount of cold water.

-

Drying: Air dry in the dark. Do not use a vacuum oven with heat , as silver energetic salts can be thermally sensitive.

Analytical Validation & Quality Control

To ensure the material meets energetic standards, the following validation steps are required.

| Technique | Metric | Acceptance Criteria |

| DSC (Differential Scanning Calorimetry) | Decomposition Temp ( | |

| IR Spectroscopy | Nitrile Stretch ( | Shift from |

| Elemental Analysis | C, H, N % | Within |

| BAM Impact Sensitivity | Joules (J) | Determine |

References

-

Synthesis of 4,5-Dicyanoimidazole Precursors

-

Energetic Coordination Polymers (General Methodology)

- Dicyanoimidazole in Energetics: Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Salts. Chemical Reviews. (Contextual grounding for azole energetics).

-

Safety in Energetic Synthesis

Disclaimer: This document is for educational and research purposes only. The synthesis of energetic materials is strictly regulated. The author assumes no liability for the misuse of this information.

Sources

- 1. Structure and Thermal Properties of 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile)—A Promising Starting Material for a Novel Group of Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dsiac.dtic.mil [dsiac.dtic.mil]

- 3. US3806517A - Preparation of 4,5-dicyanoimidazoles - Google Patents [patents.google.com]

- 4. Novel Energetic Coordination Polymers Based on 1,5-Di(nitramino)tetrazole With High Oxygen Content and Outstanding Properties: Syntheses, Crystal Structures, and Detonation Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Scalable Synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Abstract

This application note details a robust, step-by-step protocol for the laboratory-scale synthesis of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile (CAS: N/A for specific derivative; generic class CAS: 1122-28-7 for unsubstituted parent). This compound is a critical intermediate in the development of purine analogs, high-energy materials, and pharmaceutical pharmacophores. The method utilizes Diaminomaleodinitrile (DAMN) as the starting scaffold, reacting with Triethyl Orthoformate (TEOF) and Isopropylamine via a modified one-pot cyclization. This guide emphasizes process safety, specifically regarding the handling of nitrile precursors and volatile amines, and provides a self-validating workflow for high-purity isolation.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "O'Connell method" for constructing the imidazole core from acyclic precursors. The strategy involves a condensation reaction where TEOF acts as a C1 synthone (providing the C2 carbon of the imidazole), bridging the amino groups of DAMN.

Core Reaction Logic

-

Activation: DAMN reacts with TEOF to form an imidate intermediate (Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate).

-

Substitution & Cyclization: Isopropylamine attacks the imidate carbon, displacing ethanol and effecting ring closure.

Critical Consideration: Isopropylamine has a boiling point of ~32°C. Standard reflux procedures will result in reagent loss. This protocol utilizes a stepwise temperature ramp to ensure amine incorporation prior to high-temperature cyclization.

Figure 1: Reaction pathway transforming DAMN into the target dicyanoimidazole.

Materials & Safety Protocols

Chemical Hazard Table

| Reagent | Role | Hazard Class | Critical Safety Measure |

| Diaminomaleodinitrile (DAMN) | Precursor | Acute Toxin (Oral/Dermal) | Handle in fume hood; avoid contact with acids (HCN risk). |

| Triethyl Orthoformate (TEOF) | Reagent/Solvent | Flammable Liquid | Keep away from ignition sources.[1] |

| Isopropylamine | Reagent | Extremely Flammable / Volatile | Store cold; dispense in cooled glassware. |

| p-Toluenesulfonic Acid | Catalyst | Corrosive | Wear chemical resistant gloves. |

Pre-Start Safety Check

-

Cyanide Awareness: While DAMN is stable, thermal decomposition or strong acid contact can release HCN. Ensure a cyanide antidote kit is accessible in the facility.

-

Ventilation: All operations, especially the evaporation of mother liquors, must be performed in a certified chemical fume hood.

Experimental Protocol

Equipment Setup[1][2]

-

Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

-

Condenser: High-efficiency reflux condenser (Dimroth or double-surface) connected to a chilled recirculator (set to 0°C) or dry ice/acetone trap. Crucial for retaining isopropylamine.

-

Temperature Control: Oil bath with digital probe.

-

Stirring: Magnetic stir bar (PTFE coated).

Step-by-Step Synthesis[3]

Phase 1: Imidate Formation

-

Charge: To the 250 mL RBF, add 10.8 g (100 mmol) of DAMN .

-

Solvent/Reagent: Add 60 mL (approx. 360 mmol) of Triethyl Orthoformate (TEOF) .

-

Catalyst: Add 0.5 g of p-Toluenesulfonic acid monohydrate (p-TsOH) .

-

Reaction: Attach the condenser (open to N2 bubbler). Heat the mixture to reflux (bath temp ~150°C) for 90 minutes.

-

Observation: The dark solid DAMN will dissolve, and the solution will turn amber/dark. Ethanol byproduct is formed.

-

-

Distillation (Optional but Recommended): Briefly replace the condenser with a short-path distillation head to remove ~15-20 mL of volatiles (ethanol/TEOF azeotrope). This drives the equilibrium forward.

-

Cooling: Cool the reaction mixture to Room Temperature (20-25°C) .

Phase 2: Amine Addition & Cyclization

-

Preparation: Measure 10.3 mL (120 mmol, 1.2 equiv) of Isopropylamine in a graduated cylinder kept on ice.

-

Addition: Add the cold isopropylamine dropwise to the reaction mixture over 10 minutes.

-

Note: The reaction is slightly exothermic. Ensure the internal temperature does not exceed 30°C to prevent amine boil-off.

-

-

Incubation: Stir at Room Temperature for 1 hour. This allows the amine to displace the ethoxy group on the imidate.

-

Cyclization: Slowly ramp the oil bath temperature to 90°C .

-

Caution: Watch for reflux. If the amine boils vigorously, lower heat. Maintain gentle reflux for 3 hours.

-

Phase 3: Workup & Purification

-

Concentration: Remove the condenser and attach a rotary evaporator adapter. Concentrate the mixture under reduced pressure (50°C bath, vacuum down to 20 mbar) to remove excess TEOF and ethanol.

-

Result: A dark, viscous oil or semi-solid residue.

-

-

Solidification: Add 50 mL of cold Ethanol/Water (1:1) to the residue. Triturate (grind/stir) vigorously. The product should precipitate as a tan/brown solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash with 20 mL of cold water.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or Isopropanol). Add activated charcoal (optional) to remove color, filter hot, and allow to cool slowly to 4°C.

-

Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Process Parameters & Troubleshooting

Critical Quality Attributes (CQA)

| Parameter | Target | Deviation Impact | Corrective Action |

| Stoichiometry (Amine) | 1.2 equivalents | < 1.0 eq leads to incomplete cyclization (dimer formation). | Add amine in portions; use sealed tube if available. |

| Moisture Control | Anhydrous | Water hydrolyzes TEOF to formate esters, stopping reaction. | Use fresh TEOF; dry glassware. |

| Reaction Temp (Phase 2) | Slow Ramp | Rapid heating flashes off isopropylamine (bp 32°C). | Hold at RT for 1 hr before heating. |

Workflow Diagram

Figure 2: Operational workflow with decision points for purification.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

-

Appearance: Off-white to light tan crystalline solid (or viscous oil if slightly impure; melting point for alkyl derivatives is often low, ~40-60°C).

-

IR Spectroscopy (ATR):

-

2230–2240 cm⁻¹: Strong absorption characteristic of the -C≡N (nitrile) stretch.

-

Absence of broad -NH₂ bands (3200-3400 cm⁻¹) from starting DAMN.

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8–8.0 ppm (s, 1H): The C2-H proton of the imidazole ring. This is the diagnostic peak for ring closure.

-

δ 4.4–4.6 ppm (septet, 1H): The methine proton of the isopropyl group (-CH (CH₃)₂).

-

δ 1.5–1.6 ppm (d, 6H): The methyl protons of the isopropyl group (-CH(CH₃ )₂).

-

References

-

Woodward, D. W. (1950).[2] Preparation of 4,5-dicyanoimidazole. U.S. Patent 2,534,331.[2]

-

O'Connell, J. F., Parquette, J., Yelle, W. E., Wang, W., & Rapoport, H. (1988). The Synthesis of 1-Substituted 4,5-Dicyanoimidazoles. Synthesis, 1988(10), 767-771.

-

Johnson, S. J. (1991). Synthesis of cytotoxic substituted 4,5-dicyanoimidazoles. Journal of Heterocyclic Chemistry, 28(4), 1025-1027.

-

PubChem. (n.d.).[3] 4,5-Dicyanoimidazole (Compound Summary). National Library of Medicine.

Sources

Application Note: Electrochemical Characterization & Stability Profiling of 1-Isopropyl-1H-imidazole-4,5-dicarbonitrile

Introduction & Scope